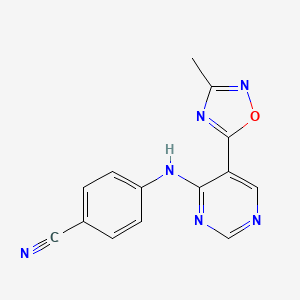

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Description

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and an amino-linked benzonitrile group. This structure combines aromatic and electron-deficient moieties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator.

Properties

IUPAC Name |

4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O/c1-9-18-14(21-20-9)12-7-16-8-17-13(12)19-11-4-2-10(6-15)3-5-11/h2-5,7-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSWLKYKXFVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:

Formation of the 3-Methyl-1,2,4-oxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and amidoximes under acidic or basic conditions.

Synthesis of the Pyrimidine Derivative: The pyrimidine ring can be synthesized through condensation reactions involving β-diketones and amidines.

Coupling Reactions: The final step involves coupling the 3-methyl-1,2,4-oxadiazole-substituted pyrimidine with benzonitrile derivatives using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes using automated systems .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to amines under hydrogenation conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

Oxidation: Oxidized derivatives of the methyl group.

Reduction: Amino derivatives from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the pyrimidine ring can interact with enzymes or receptors in biological systems, modulating their activity. The oxadiazole moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogs with Modified Oxadiazole Substituents

- Compound 46 (): Structure: 4-((2-((1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile. Properties: Melting point = 147–149°C; LC-MS [M+H]+ = 517.9; HPLC retention time = 2.453 min.

-

- Structure: Trifluoromethyl-substituted analog of Compound 44.

- Properties: Melting point = 117–119°C; LC-MS [M+H]+ = 517.9; HPLC retention time = 2.512 min.

- Comparison: The trifluoromethyl group introduces electron-withdrawing effects, lowering the melting point and altering pharmacokinetics compared to the methyl-substituted target compound .

Simplified Benzonitrile-Oxadiazole Derivatives

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (): CAS: 728894-87-8. Properties: Lacks the pyrimidine-amino linker, simplifying the structure. Comparison: Reduced molecular weight and complexity may limit binding specificity but improve synthetic accessibility. Commonly used as a precursor .

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (): CAS: 1283108-89-3.

Heterocyclic Core Variations

4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine () :

- 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (): Structure: Pyridone core instead of pyrimidine.

Substituent Effects on Physicochemical Properties

Research Implications

The target compound’s pyrimidine-oxadiazole scaffold offers a versatile platform for drug discovery. Structural modifications influence solubility, binding affinity, and metabolic stability:

- Methyl vs. Trifluoromethyl : Trifluoromethyl groups enhance electron-withdrawing effects but may reduce thermal stability .

- Benzonitrile vs. Aldehyde : Benzonitrile improves hydrogen-bonding capacity, critical for target engagement .

- Heterocyclic Core : Pyrimidine supports π-π interactions, while pyridone or thiomorpholine introduces polar or solubility-enhancing groups .

Biological Activity

The compound 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a derivative of 1,2,4-oxadiazole and pyrimidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular structure of 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile includes:

- Oxadiazole Ring: A five-membered ring that contributes to its biological activity.

- Pyrimidine Moiety: Enhances the potential for interaction with biological targets.

Chemical Formula: C14H13N5O

Molecular Weight: 269.29 g/mol

- Inhibition of Carbonic Anhydrase (CA):

- Anticancer Activity:

- Apoptosis Induction:

Biological Activity Overview

The following table summarizes the biological activities reported for oxadiazole derivatives similar to 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile:

Case Studies

- Cytotoxicity Against Cancer Cell Lines:

- Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.